molecular formula C18H16Cl2N2O3 B3011485 ethyl 2-{[6-chloro-2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-yl]oxy}propanoate CAS No. 338978-88-4

ethyl 2-{[6-chloro-2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-yl]oxy}propanoate

Cat. No.: B3011485
CAS No.: 338978-88-4
M. Wt: 379.24
InChI Key: RSYKTVJVNGUMAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-{[6-chloro-2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-yl]oxy}propanoate is a useful research compound. Its molecular formula is C18H16Cl2N2O3 and its molecular weight is 379.24. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Molecular Structure

  • Facile One-Pot Syntheses of Polyfunctional Pyrazolyl Substituted and Pyrazolofused Pyridines : Ethyl 2-cyano-3-(5-chloro-1,3-diphenylpyrazol-4-yl)acrylate, similar in structure to the compound , is used in one-pot syntheses to form various polyfunctional pyrazolyl-substituted monocyclic pyridines and benzimidazole-fused pyridines. These syntheses highlight the versatility of similar compounds in chemical reactions (Latif, Rady, & Döupp, 2003).

  • Dabigatran Etexilate Tetrahydrate Study : This study examines a compound with a similar structure, focusing on its molecular and crystallographic aspects. It demonstrates the structural complexity and potential applications in material science (Liu et al., 2012).

Analytical and Physical Characterization

  • Spectroscopic and Diffractometric Study of Polymorphism : Research on ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl}propanoate hydrochloride, a structurally related compound, illustrates the challenges in characterizing polymorphic pharmaceutical compounds using spectroscopic and diffractometric techniques. This research is crucial for understanding the physical properties of such compounds (Vogt et al., 2013).

Medicinal Chemistry and Pharmaceutical Research

  • Synthesis and Biological Evaluation of Benzimidazole Derivatives : This study involves the synthesis of novel benzimidazole derivatives, closely related to the target compound, and their evaluation for antibacterial and antifungal activities. This research is significant for developing new pharmaceutical agents (Vasić et al., 2014).

  • Antimicrobial Activity of Imidazole and Benzimidazole Derivatives : The synthesis of new compounds incorporating benzimidazole and testing for antimicrobial activity reflects the potential of such structures, including the target compound, in developing new antimicrobial agents (Fahmy et al., 2001).

Safety and Hazards

The safety information available indicates that this compound may be a potential hazard. The product link provided in the source includes a GHS07 pictogram, a signal word of “Warning”, and various hazard and precautionary statements . For detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the supplier .

Properties

IUPAC Name

ethyl 2-[6-chloro-2-(4-chlorophenyl)benzimidazol-1-yl]oxypropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N2O3/c1-3-24-18(23)11(2)25-22-16-10-14(20)8-9-15(16)21-17(22)12-4-6-13(19)7-5-12/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSYKTVJVNGUMAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)ON1C2=C(C=CC(=C2)Cl)N=C1C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.